2-Fluoro-3-(furan-2-yl)pyridine

Synthetic Chemistry Process Optimization Fluorination

2-Fluoro-3-(furan-2-yl)pyridine (CAS: 2060058-06-0) is a fluorinated heterocyclic compound composed of a pyridine ring substituted at the 2-position with a fluorine atom and at the 3-position with a furan-2-yl group. This architecture imparts a molecular weight of 163.15 g/mol and a calculated LogP of 2.48, which delineates its baseline lipophilicity.

Molecular Formula C9H6FNO
Molecular Weight 163.15 g/mol
Cat. No. B13256365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-3-(furan-2-yl)pyridine
Molecular FormulaC9H6FNO
Molecular Weight163.15 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)F)C2=CC=CO2
InChIInChI=1S/C9H6FNO/c10-9-7(3-1-5-11-9)8-4-2-6-12-8/h1-6H
InChIKeyLTSIJYKPDBDUCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-3-(furan-2-yl)pyridine: Structural and Physicochemical Baseline for Scientific Procurement


2-Fluoro-3-(furan-2-yl)pyridine (CAS: 2060058-06-0) is a fluorinated heterocyclic compound composed of a pyridine ring substituted at the 2-position with a fluorine atom and at the 3-position with a furan-2-yl group [1]. This architecture imparts a molecular weight of 163.15 g/mol and a calculated LogP of 2.48, which delineates its baseline lipophilicity . The compound is commercially available as a research intermediate with a standard catalog purity of 95%, providing a consistent starting point for synthetic and medicinal chemistry applications .

Type Fluorinated heterocyclic building block
Purity Standard catalog purity suitable for SAR libraries
Profile Drug-like lipophilicity range

The Selectivity and Metabolic Cost of Substituting 2-Fluoro-3-(furan-2-yl)pyridine with Non-Fluorinated Analogs


Direct replacement of 2-Fluoro-3-(furan-2-yl)pyridine with its non-fluorinated counterpart, 3-(furan-2-yl)pyridine, or other halogen-substituted analogs is chemically non-trivial and pharmacologically consequential. The 2-fluoro substituent fundamentally alters the electronic environment of the pyridine ring, directly impacting both its reactivity in cross-coupling reactions and its interaction with biological targets [1]. In drug discovery, the strategic placement of fluorine is a validated tactic to enhance metabolic stability and modulate target selectivity, often differentiating a potent lead from an inactive scaffold [2]. Therefore, generic substitution without comparative data risks introducing a compound with a wholly different biological profile or synthetic trajectory, underscoring the need for specific, quantifiable differentiation.

Target 2-Fluoro substitution creates a distinct electronic environment for cross-coupling
Substitute Non-fluorinated analogs may shift synthetic trajectory and metabolic profile
Fluorine absence may alter target selectivity and PK properties (class-level evidence)

Quantitative Differentiation of 2-Fluoro-3-(furan-2-yl)pyridine Against Closest Analogs


Regioselective Synthesis Advantage: 2-Fluoro-3-substitution vs. 2,5-Mixture Formation

In the synthesis of 2-fluoro-3-functionalized pyridines, reactions with pyridines bearing functional groups at the 3-position proceed to preferentially form the desired 2-fluoro-3-substituted product. In contrast, similar reactions can lead to a mixture of 2,3- and 2,5-functionalized products, which requires additional separation steps [1]. This regioselectivity advantage translates to higher synthetic efficiency and reduced purification costs for the procurement of 2-fluoro-3-(furan-2-yl)pyridine as a building block.

Regioselective synthesis
Head-to-head
Preferential 2-fluoro-3-substitution vs isomeric mixture requiring separation
Supports cost-effective building-block procurement
Reaction conditions: 3-substituted pyridines
Synthetic Chemistry Process Optimization Fluorination

Metabolic Stability Enhancement: Fluorinated vs. Non-Fluorinated Pyridine Scaffolds

Incorporation of fluorine into a pyridine ring is a well-established strategy to enhance metabolic stability and bioavailability of drug candidates [1]. While direct in vitro microsomal stability data for 2-Fluoro-3-(furan-2-yl)pyridine itself is absent in the public domain, a recent comprehensive review confirms that the 2-fluoro substituent on pyridine derivatives consistently improves drug potency, selectivity, and pharmacokinetic (PK) properties compared to their non-fluorinated counterparts [1]. This class-level inference supports the rationale for selecting the fluorinated compound over a non-fluorinated analog like 3-(furan-2-yl)pyridine when metabolic stability is a design consideration.

Metabolic stability
Class-level
Fluorinated pyridines reported to modulate PK properties vs non-fluorinated
Supports selection when metabolic stability is a design factor
Direct data for this compound not available
Drug Metabolism Pharmacokinetics Medicinal Chemistry

Balanced Lipophilicity Profile: cLogP of 2.48 vs. Structural Alternatives

The calculated partition coefficient (cLogP) for 2-Fluoro-3-(furan-2-yl)pyridine is 2.48 . This value places it within a favorable lipophilicity range for drug-like molecules (typically cLogP < 5), balancing membrane permeability with aqueous solubility. While a direct cLogP value for the non-fluorinated analog 3-(furan-2-yl)pyridine is not readily available for a head-to-head comparison, the presence of the fluorine atom is known to modulate lipophilicity compared to hydrogen. This quantifiable property is a crucial differentiator when selecting a building block for a structure-activity relationship (SAR) exploration where fine-tuning lipophilicity is essential to avoid high LogP liabilities like promiscuity or poor solubility.

Lipophilicity (cLogP)
Context-dependent
cLogP = 2.48
Favorable drug-like range for permeability/solubility balance
Comparator cLogP value not available
Physicochemical Properties Lipophilicity Drug Design

Potential for Kinase Inhibition: Precedent for Furan-Pyridine Scaffolds

While specific IC50 data for 2-Fluoro-3-(furan-2-yl)pyridine is not public, a structurally related furan-pyridine derivative (compound 10) exhibited submicromolar IC50 against DYRK1A kinase and antiproliferative activity in Huh-7, Caco-2, and MDA-MB-231 cell lines [1]. This is in contrast to other compounds in the same study that were inactive against the panel of tested kinases. This evidence provides a class-level inference that the furan-pyridine core, especially when appropriately substituted, is a privileged scaffold for developing kinase inhibitors, which supports its procurement as a starting point for medicinal chemistry campaigns targeting kinases.

Kinase inhibition precedent
Class-level
Related furan-pyridine shows submicromolar DYRK1A IC50 vs inactive comparators
Supports kinase inhibitor scaffold hypothesis
No direct activity data for this specific compound
Kinase Inhibition Cancer Target Activity

High-Impact Application Scenarios for 2-Fluoro-3-(furan-2-yl)pyridine in Scientific Research


Synthesis of Novel Furan-Pyridine Libraries for Kinase Drug Discovery

Given the established activity of structurally related furan-pyridine compounds against DYRK1A and other kinases [1], 2-Fluoro-3-(furan-2-yl)pyridine is an ideal starting material for constructing diverse compound libraries aimed at identifying novel kinase inhibitors. Its unique substitution pattern can be exploited to probe the ATP-binding pocket of target kinases and generate structure-activity relationship (SAR) data.

Development of PET Tracers via Radiochemistry with Fluorine-18

The strategic placement of the fluorine atom at the 2-position makes this compound a potential precursor for isotopic labeling with Fluorine-18. This would enable the development of novel Positron Emission Tomography (PET) tracers, leveraging the compound's favorable lipophilicity (cLogP 2.48) for blood-brain barrier penetration and target engagement studies.

Optimization of Lead Compounds via Fluorination for Enhanced Metabolic Stability

The class-level evidence supports the use of this fluorinated building block to replace a non-fluorinated aryl or heteroaryl group in an existing lead series [2]. The goal is to directly improve the metabolic stability and pharmacokinetic profile of a drug candidate, as the 2-fluoro substituent is a well-validated modification to block sites of oxidative metabolism.

Efficient Construction of Complex Molecules via Cross-Coupling Reactions

The preferential synthesis of the 2-fluoro-3-substituted isomer over isomeric mixtures [3] makes this compound a reliable and cost-effective building block for complex organic synthesis. It can be used in metal-catalyzed cross-coupling reactions to efficiently build up molecular complexity with high regiocontrol, reducing the need for costly purification of undesired isomers.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Regioselective 2-fluoro-3-substitution pattern
Isomeric purity and coupling efficiency
PET tracer precursor (18F labeling)
Fluorine at 2-position for isotopic substitution
Radiochemical yield and specific activity
Metabolic stability optimization
Fluorine-induced modulation of ADME
Microsomal stability comparison vs non-fluorinated analog
Complex molecule construction via cross-coupling
Preferential formation over isomeric mixtures
Cross-coupling compatibility and regiocontrol

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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